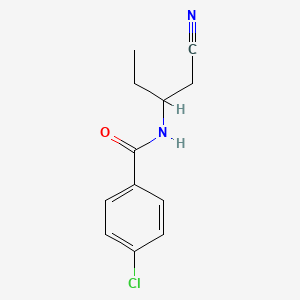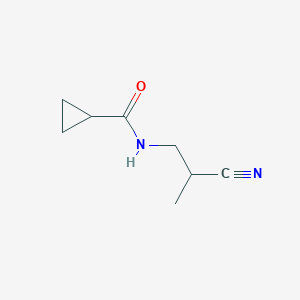![molecular formula C10H14BrClN2O2S B7555943 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as BES and has a molecular formula of C10H14BrClN2O2S. In
Mecanismo De Acción
The mechanism of action of 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve its interactions with cellular signaling pathways and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of pH in the body. It has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide are complex and depend on the specific context in which it is used. This compound has been shown to have both inhibitory and stimulatory effects on cellular signaling pathways, depending on the specific pathway and cell type involved. It has also been shown to have effects on cellular metabolism, ion transport, and membrane potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide in lab experiments is its high yield and efficiency of synthesis. This compound is also relatively stable and easy to handle, making it a convenient choice for many types of experiments. However, one limitation of using this compound is its complex mechanism of action, which can make it difficult to interpret experimental results. Additionally, the potential toxicity of this compound must be carefully considered when using it in experiments.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide. One possible direction is to further investigate its potential as an anticancer agent, as well as its effects on other diseases such as malaria and tuberculosis. Another direction is to study its interactions with specific proteins and enzymes, in order to better understand its mechanism of action. Additionally, the development of new synthetic methods for producing this compound could lead to improved efficiency and yield. Finally, the potential toxicity of this compound should be further investigated in order to better understand its safety profile.
Métodos De Síntesis
The synthesis of 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then treated with ethylamine to form the final compound. The yield of this synthesis method is reported to be high, making it an efficient method for producing this compound.
Aplicaciones Científicas De Investigación
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as a treatment for other diseases such as malaria and tuberculosis. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, as well as its effects on cellular signaling pathways. In pharmacology, this compound has been investigated for its potential as a drug target and for its ability to modulate drug activity.
Propiedades
IUPAC Name |
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrClN2O2S/c1-2-13-5-6-14-17(15,16)10-4-3-8(11)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEMFSIRRKCTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNS(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)

![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)


![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)


![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)